3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide
Description
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide . The name is derived through the following structural breakdown:
- Benzamide backbone : The parent structure is benzamide (a benzene ring attached to a carboxamide group).
- Substituents :
- A chloro group at the 3-position of the benzene ring.
- An N-alkyl substitution on the carboxamide nitrogen, consisting of a 2-oxoethyl group.
- A 3,5-dimethylpyrazol-1-yl moiety attached to the 2-oxoethyl group.
The pyrazole ring is explicitly numbered to indicate the positions of the methyl groups (3 and 5) and the nitrogen atoms (1 and 2). The "1-yl" suffix denotes that the pyrazole is connected via its nitrogen atom at position 1 to the 2-oxoethyl group.
Isomeric Considerations :
- Positional isomerism : The chloro substituent’s placement on the benzene ring is fixed at the 3-position, eliminating ortho (2-) or para (4-) isomers.
- Pyrazole substitution : The dimethyl groups on the pyrazole ring are locked at positions 3 and 5 due to the compound’s synthetic pathway, which typically involves condensation of acetylacetone with hydrazine.
- Tautomerism : The pyrazole ring itself exhibits tautomeric behavior, but the 1-yl linkage to the ethyl group stabilizes the 1H-pyrazole form, preventing significant tautomeric shifts.
CAS Registry Number (312601-47-1) and Alternative Chemical Designations
The Chemical Abstracts Service (CAS) Registry Number for this compound is 312601-47-1 . This identifier is universally recognized in chemical databases and regulatory documents.
Alternative Designations :
The compound is occasionally referenced by its synthetic intermediate, 3-chloro-N-(2-oxoethyl)benzamide , though this name omits the pyrazole substitution.
Molecular Formula (C₁₄H₁₄ClN₃O₂) and Mass Spectrometric Characterization
Molecular Formula :
The compound’s molecular formula, C₁₄H₁₄ClN₃O₂ , reflects the following atomic composition:
| Element | Quantity |
|---|---|
| Carbon (C) | 14 |
| Hydrogen (H) | 14 |
| Chlorine (Cl) | 1 |
| Nitrogen (N) | 3 |
| Oxygen (O) | 2 |
Mass Spectrometric Data :
- Monoisotopic Mass : Calculated as 291.0775 Da using exact isotopic masses:
$$
14 \times 12.000000 \, (\text{C}) + 14 \times 1.007825 \, (\text{H}) + 1 \times 34.968853 \, (\text{Cl}) + 3 \times 14.003074 \, (\text{N}) + 2 \times 15.994915 \, (\text{O}) = 291.0775 \, \text{Da}
$$
. - Average Molecular Weight : 291.73 g/mol , as reported in experimental databases.
Fragmentation Patterns :
While explicit mass spectral data are unavailable in the cited sources, characteristic fragmentation can be inferred:
- Cleavage of the amide bond : Loss of the 2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl group (C₇H₉N₂O₂, ~153 Da), yielding a benzamide fragment (C₇H₆ClNO, ~155 Da).
- Pyrazole ring stability : The dimethylpyrazole moiety (C₅H₈N₂, ~96 Da) often remains intact due to its aromatic stability.
Properties
CAS No. |
312601-47-1 |
|---|---|
Molecular Formula |
C14H14ClN3O2 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-6-10(2)18(17-9)13(19)8-16-14(20)11-4-3-5-12(15)7-11/h3-7H,8H2,1-2H3,(H,16,20) |
InChI Key |
ZHNZROFLIBUAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CNC(=O)C2=CC(=CC=C2)Cl)C |
solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Benzamide Core Synthesis
The 3-chlorobenzamide segment is commonly derived from 3-chlorobenzoic acid or its ester derivatives. A preferred method involves converting 3-chlorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with a primary amine. For example, 3-chlorobenzoyl chloride reacts with 2-amino-1-(3,5-dimethylpyrazol-1-yl)ethan-1-one to form the target amide.
Reaction Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran.
-
Temperature: 0–25°C (to minimize side reactions).
-
Base: Triethylamine (to scavenge HCl).
3,5-Dimethylpyrazole Synthesis
The 3,5-dimethylpyrazole ring is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate. This exothermic reaction proceeds at 60–80°C in ethanol, yielding the heterocycle in >90% purity.
Fragment Coupling Strategies
Coupling the benzamide and pyrazole fragments requires precise control. One approach involves nucleophilic substitution of a bromoethyl ketone intermediate with 3,5-dimethylpyrazole:
Optimization Insight:
-
Use of polar aprotic solvents (e.g., DMF) enhances reactivity.
-
Potassium carbonate as a base improves substitution efficiency.
Stepwise Procedural Analysis
Method A: Sequential Amide Formation and Pyrazole Incorporation
Step 1: Synthesis of 3-Chloro-N-(2-oxoethyl)benzamide
3-Chlorobenzoic acid is converted to its acid chloride, then reacted with 2-aminoacetophenone in the presence of triethylamine.
Step 2: Pyrazole Ring Attachment
The intermediate ketone undergoes nucleophilic substitution with 3,5-dimethylpyrazole in DMF at 80°C for 6 hours.
Method B: Pre-Formation of the Pyrazole-Ethylamine Fragment
Step 1: Synthesis of 2-Amino-1-(3,5-dimethylpyrazol-1-yl)ethan-1-one
3,5-Dimethylpyrazole reacts with chloroacetyl chloride in acetonitrile, followed by amination with aqueous ammonia.
Conditions:
Step 2: Amide Coupling
The amine fragment is coupled with 3-chlorobenzoyl chloride using HOBt/EDC coupling reagents.
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Total Yield | 66% | 72% |
| Reaction Steps | 2 | 2 |
| Purification Complexity | Moderate | High |
| Scalability | Industrial | Lab-scale |
Key Observations:
-
Method B offers higher yields but requires specialized coupling reagents.
-
Method A is more amenable to large-scale production due to simpler workup.
Optimization and Troubleshooting
Solvent Selection
Byproduct Formation
-
Chlorination Overreach: Excess sulfonyl chloride in chlorination steps can lead to di- or tri-chlorinated byproducts. Controlling stoichiometry (1:1.2 molar ratio) mitigates this.
-
Pyrazole Ring Oxidation: Anaerobic conditions (N₂ atmosphere) prevent oxidative degradation during coupling.
Industrial-Scale Production Insights
Parchem’s manufacturing protocol emphasizes cost-effective reagents and streamlined processes:
Environmental Considerations:
Chemical Reactions Analysis
WAY-320426 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound exhibits notable physicochemical properties that influence its biological activity, including solubility, lipophilicity, and stability. These factors are crucial for its efficacy in various applications.
Antimicrobial Activity
Research indicates that 3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide has significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics such as penicillin and ciprofloxacin.
Case Study: Antibacterial Testing
In vitro studies demonstrated that this compound exhibited notable activity against resistant strains of bacteria. For instance, using the agar disc diffusion method, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 0.5 to 1 mM, yielding inhibition zones similar to those produced by conventional antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been highlighted in several studies. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in mediating inflammatory responses. Preclinical models have shown that it effectively reduces edema and inflammatory markers when administered at therapeutic doses.
Research Findings
A study published in Pharmaceuticals detailed how compounds with similar structures reduce inflammation by inhibiting prostaglandin synthesis . This suggests that 3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide could be a candidate for developing new anti-inflammatory drugs.
Anticancer Activity
Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. The structural features of this compound suggest it may interact with key cellular pathways involved in tumor growth and proliferation.
Cytotoxic Effects
Research published in MDPI demonstrated that similar pyrazole-based compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanisms often involve the induction of apoptosis and cell cycle arrest .
Agricultural Applications
In addition to its medicinal uses, 3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide has potential applications in agriculture as a pesticide or herbicide. Its ability to inhibit specific biochemical pathways in plants could lead to effective solutions for pest control.
Mechanism of Action
WAY-320426 exerts its effects by inhibiting shikimate kinase, an enzyme involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria . By binding to the active site of the enzyme, WAY-320426 prevents the conversion of shikimate to shikimate-3-phosphate, thereby disrupting the metabolic pathway and inhibiting bacterial growth.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Research Findings and Implications
Physicochemical Properties
Biological Activity
3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanism of action, pharmacological effects, and potential applications based on recent research findings.
- IUPAC Name : 3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide
- Molecular Formula : C14H14ClN3O2
- Molecular Weight : 287.73 g/mol
- CAS Number : 313272-49-0
The biological activity of 3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide is primarily attributed to its interaction with various molecular targets. Pyrazole derivatives often act by:
- Inhibiting Enzymatic Activity : They can bind to the active sites of enzymes, inhibiting their function. For example, some pyrazole derivatives have shown effectiveness against kinases involved in cancer progression.
- Modulating Receptor Activity : These compounds may interact with specific receptors, altering their signaling pathways which can lead to therapeutic effects in conditions like inflammation and cancer.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Research indicates that compounds similar to 3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide exhibit significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. Studies have shown that they can significantly reduce inflammation markers in vitro and in vivo models. For instance:
- Inhibition of COX enzymes has been observed with certain pyrazole compounds, which is crucial for mediating inflammatory responses.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented against various pathogens:
- Bacterial Inhibition : Some studies report that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Fungal Activity : Notable antifungal activity has been recorded against strains like Candida albicans.
Case Studies
A case study involving the use of pyrazole derivatives in combination with conventional chemotherapy agents demonstrated enhanced efficacy against resistant cancer cell lines. The combination treatment showed a significant reduction in cell viability compared to monotherapy with doxorubicin, suggesting a synergistic effect that warrants further investigation .
Q & A
Q. How to integrate this compound into novel drug delivery systems (e.g., nanoparticles)?
- Methodological Answer : Develop PLGA-based nanoparticles:
- Encapsulation Efficiency : Optimize using solvent evaporation (≥80% loading).
- Release Kinetics : Profile via dialysis (PBS, pH 7.4) over 72 hrs.
- Targeting : Conjugate with folate ligands for tumor-specific delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
